molecular formula C7H10N2O B2514123 1-(1-methyl-1H-imidazol-5-yl)propan-1-one CAS No. 592555-22-1

1-(1-methyl-1H-imidazol-5-yl)propan-1-one

Cat. No. B2514123
M. Wt: 138.17
InChI Key: QZUSGFQVNBUUPC-UHFFFAOYSA-N
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Description

The compound "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" is a derivative of imidazole, which is a five-membered planar ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-Imidazol-4(5H)-ones as key templates has been reported to allow the construction of tetrasubstituted stereogenic centers, providing direct access to N-substituted α-amino acid derivatives . This indicates that 1H-Imidazol-4(5H)-ones, which are closely related to the compound , can be used as nucleophilic templates in asymmetric synthesis.

Molecular Structure Analysis

While the specific molecular structure of "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" is not detailed in the provided papers, the structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been studied using X-ray crystallography and density functional theory (DFT) . This suggests that similar analytical techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can vary depending on the substituents attached to the imidazole ring. For example, the synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines involves the use of propane phosphoric acid anhydride in a one-pot reaction . Another related compound, 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzothiazole-3-yl)propan-1-one, is synthesized through a reaction involving triethylamine (TEA) in ethanol under reflux conditions . These reactions highlight the versatility of imidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

Scientific Research Applications

Anticancer Research

Compounds structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" have been synthesized and evaluated for their potential as anticancer agents. For instance, benzimidazoles bearing oxadiazole nuclei have shown significant to good anticancer activity in vitro against a panel of cancer cell lines, suggesting their potential as therapeutic agents against cancer (Rashid, Husain, & Mishra, 2012).

Antimicrobial Effects

Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands, which are structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one," have demonstrated potent antimicrobial effects against several anaerobic bacterial strains. These findings suggest the role of the nitro group reduction in enhancing antimicrobial activity, highlighting the potential use of these complexes in combating microbial infections (Oliveira et al., 2019).

Corrosion Inhibition

Derivatives of "1-(1-methyl-1H-imidazol-5-yl)propan-1-one" have been investigated for their corrosion inhibition properties. Studies show that 1,3,4-oxadiazole derivatives exhibit significant corrosion inhibition ability towards mild steel in acidic environments, indicating their potential application in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).

Bone Imaging Agents

Novel derivatives of zoledronic acid, structurally related to "1-(1-methyl-1H-imidazol-5-yl)propan-1-one," have been synthesized and labeled with 99mTc for use as bone imaging agents. These compounds, particularly 99mTc-MIPrDP, have shown highly selective uptake in the skeletal system with rapid clearance from soft tissues, suggesting their efficacy as bone imaging agents (Qiu et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “(1-Methyl-1H-imidazol-5-yl)methylamine”, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .

properties

IUPAC Name

1-(3-methylimidazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUSGFQVNBUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-5-yl)propan-1-one

CAS RN

592555-22-1
Record name 1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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